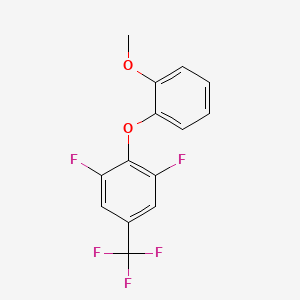![molecular formula C11H20O4S B12083108 1-Oxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12083108.png)
1-Oxaspiro[5.5]undecan-4-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[5.5]undecan-4-yl methanesulfonate is a chemical compound with the molecular formula C11H20O4S and a molecular weight of 248.34 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring fused with an undecane backbone and a methanesulfonate group. It is primarily used in research settings and has various applications in synthetic chemistry and potentially in other scientific fields .
Preparation Methods
The synthesis of 1-oxaspiro[5.5]undecan-4-yl methanesulfonate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as an epoxide or a diol, under acidic or basic conditions.
Introduction of the Methanesulfonate Group: The methanesulfonate group is introduced by reacting the spirocyclic intermediate with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine.
Chemical Reactions Analysis
1-Oxaspiro[5.5]undecan-4-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, alkoxides, and amines.
Oxidation and Reduction: The spirocyclic core can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with a strong oxidizing agent like potassium permanganate (KMnO4) can yield corresponding ketones or carboxylic acids.
Hydrolysis: The methanesulfonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Scientific Research Applications
1-Oxaspiro[5.5]undecan-4-yl methanesulfonate has several applications in scientific research:
Synthetic Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-oxaspiro[5.5]undecan-4-yl methanesulfonate is primarily related to its ability to undergo nucleophilic substitution reactions. The methanesulfonate group acts as a leaving group, allowing nucleophiles to attack the spirocyclic core. This reactivity makes it a useful intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
1-Oxaspiro[5.5]undecan-4-yl methanesulfonate can be compared with other spirocyclic compounds and methanesulfonate esters:
Similar Compounds: Examples include 1-oxaspiro[4.5]decane-4-yl methanesulfonate and 1-oxaspiro[6.5]dodecane-4-yl methanesulfonate. These compounds share similar structural features but differ in the size of the spirocyclic ring.
Properties
Molecular Formula |
C11H20O4S |
|---|---|
Molecular Weight |
248.34 g/mol |
IUPAC Name |
1-oxaspiro[5.5]undecan-4-yl methanesulfonate |
InChI |
InChI=1S/C11H20O4S/c1-16(12,13)15-10-5-8-14-11(9-10)6-3-2-4-7-11/h10H,2-9H2,1H3 |
InChI Key |
CEOZACCFDCWEQN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCOC2(C1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


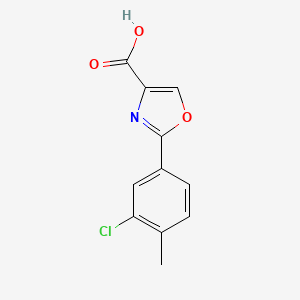
![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)
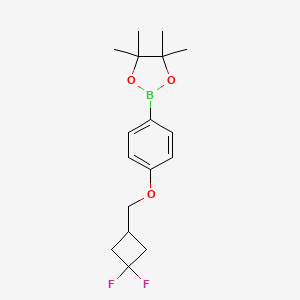
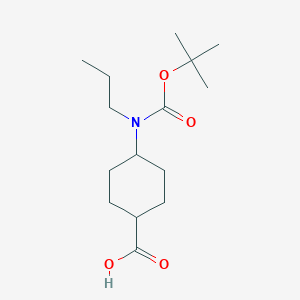
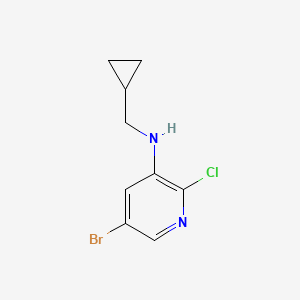
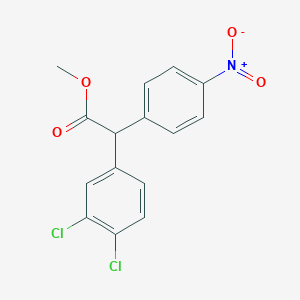
![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)
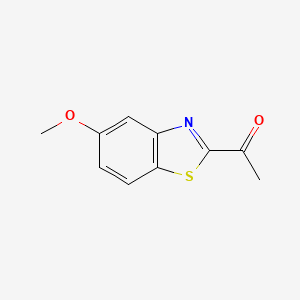

![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)
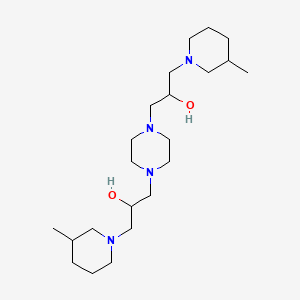
![1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12083097.png)
![5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B12083105.png)
